

BDP FL Amine: A Comprehensive Technical Guide for Advanced Fluorescence Applications

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Compound of Interest

Compound Name: BDP FL amine

Cat. No.: B605989

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This guide provides an in-depth exploration of **BDP FL amine**, a versatile and highly efficient fluorescent dye belonging to the borondipyrromethene (BODIPY) family. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of **BDP FL amine**, its diverse applications in biological research, and detailed protocols for its effective use. The primary objective is to equip the reader with both the fundamental knowledge and the practical insights required to successfully integrate this powerful fluorophore into their experimental workflows.

Core Characteristics of BDP FL Amine

BDP FL amine, identified by the CAS number 2183473-03-0, is an amino-derivative of the BDP FL dye.^{[1][2][3][4]} This primary amine group serves as a reactive handle, enabling the covalent attachment of the fluorophore to a wide array of biomolecules and surfaces. The BODIPY core structure imparts a unique set of photophysical properties that make **BDP FL amine** a superior alternative to traditional dyes like fluorescein in many applications.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of **BDP FL amine** is paramount for its successful application. These properties dictate its behavior in different experimental contexts, from storage and handling to its performance in complex biological systems.

Property	Value	Source(s)
CAS Number	2183473-03-0	[1][2][3][4]
Molecular Formula	C ₂₀ H ₃₀ BCIF ₂ N ₄ O	[1][2][3][4]
Molecular Weight	426.74 Da	[1][2][3][4]
Appearance	Orange solid	[1][2]
Purity	≥95%	[1][3][4]
Solubility	Good in DMSO, DMF, methanol, and water; limited in acetonitrile; insoluble in DCM	[1][2]

Spectroscopic Profile

The fluorescence characteristics of **BDP FL amine** are central to its utility. It exhibits bright, stable fluorescence in the green portion of the visible spectrum, making it compatible with common filter sets and laser lines found in many fluorescence-based instruments.

Spectroscopic Property	Value	Source(s)
Absorption Maximum (λ_{abs})	503 nm	[1][2]
Emission Maximum (λ_{em})	509 nm	[1][2]
Molar Extinction Coefficient (ϵ)	92,000 M ⁻¹ cm ⁻¹	[1][2]
Fluorescence Quantum Yield (Φ)	0.97	[1][2]

The high quantum yield of **BDP FL amine** is particularly noteworthy, as it signifies a very efficient conversion of absorbed light into emitted fluorescence, resulting in exceptionally bright signals.[1][2] Furthermore, the spectral properties of BODIPY dyes are relatively insensitive to solvent polarity, which is a significant advantage over other fluorophores that may exhibit spectral shifts in different environments.[5]

Storage and Handling

Proper storage and handling are critical to maintaining the integrity and performance of **BDP FL amine**. Upon receipt, the vial should be stored at -20°C in the dark and desiccated.[1][2][3] For short-term storage (days to weeks), 0-4°C is acceptable.[3] The product is typically shipped at ambient temperature and is stable for several weeks under these conditions.[3] When preparing stock solutions, it is advisable to use anhydrous solvents like DMSO or DMF and to store these solutions at -20°C, protected from light and moisture.

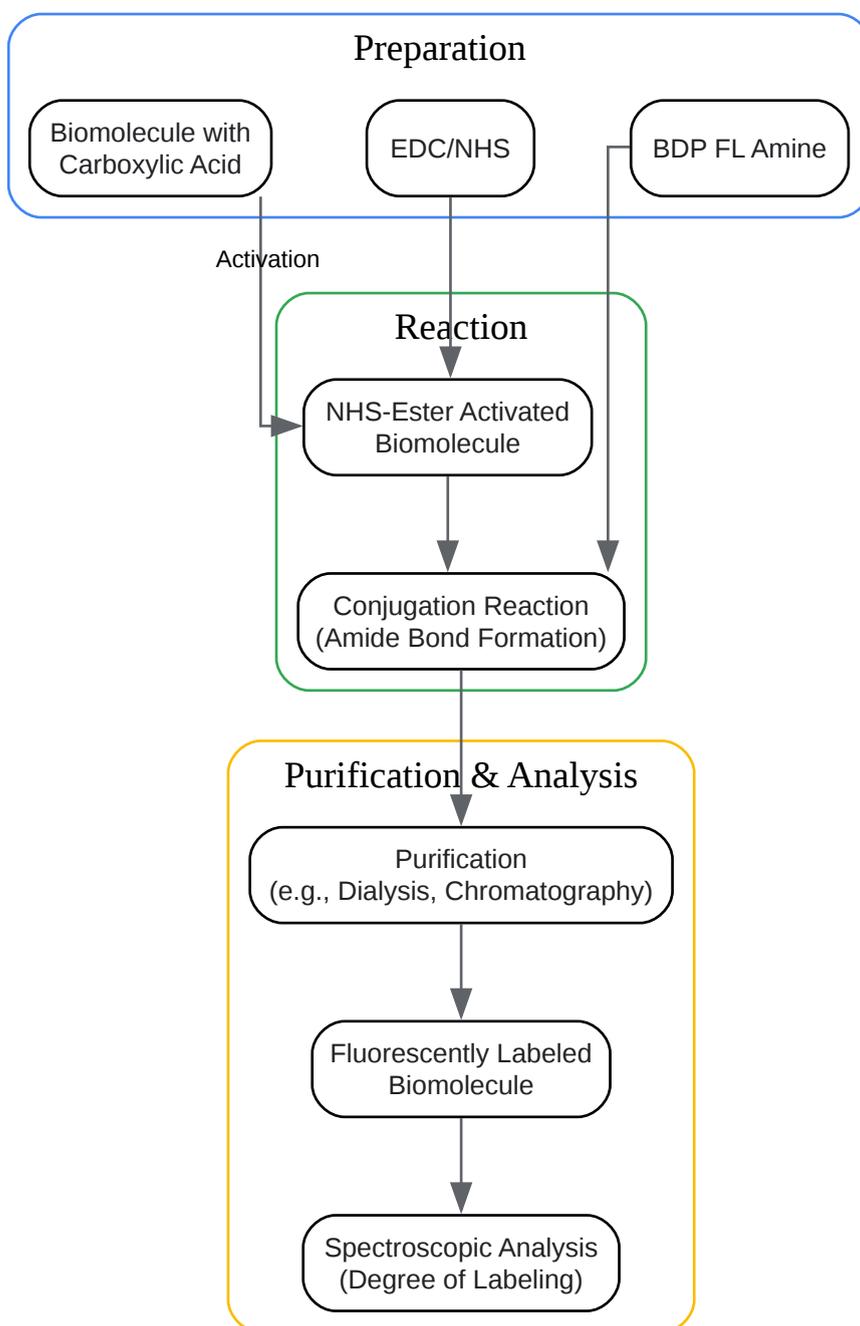
Applications in Research and Drug Development

The versatile nature of **BDP FL amine**, stemming from its reactive primary amine and robust photophysical properties, lends itself to a wide range of applications in biological research and drug discovery.

Bioconjugation and Labeling

The primary amine group on **BDP FL amine** is a versatile functional group for covalent labeling of various biomolecules. It can be readily conjugated to molecules containing carboxylic acids, activated esters (e.g., NHS esters), or other carbonyl groups.[6] This allows for the fluorescent labeling of proteins, peptides, nucleic acids, and other biologically relevant molecules.

Conceptual Workflow for Bioconjugation



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Caption: General workflow for labeling a biomolecule with **BDP FL amine**.

Fluorescence Microscopy

Labeled biomolecules with **BDP FL amine** can be used to visualize cellular structures and dynamics with high precision.^[7] Its bright and stable fluorescence provides high-contrast

images, making it an excellent choice for long-term imaging experiments.[7]

Flow Cytometry

BDP FL amine conjugates are well-suited for flow cytometry applications. The dye's excitation and emission spectra are compatible with the standard 488 nm laser and FITC/GFP detection channels found in most flow cytometers. This allows for the quantification of labeled cells and the analysis of cellular populations.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific experimental systems.

General Protocol for Labeling Proteins with **BDP FL Amine**

This protocol describes a general method for labeling a protein with **BDP FL amine** using EDC/NHS chemistry to activate the protein's carboxyl groups.

Materials:

- Protein of interest in a suitable buffer (e.g., MES, pH 6.0)
- **BDP FL amine**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-Hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification column (e.g., size-exclusion chromatography or dialysis cassette)
- Phosphate-buffered saline (PBS)

Procedure:

- Prepare a stock solution of **BDP FL amine**: Dissolve **BDP FL amine** in anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Prepare the protein solution: Dissolve the protein in MES buffer at a concentration of 1-10 mg/mL.
- Activate the protein: Add a 10-fold molar excess of EDC and a 25-fold molar excess of NHS to the protein solution. Incubate for 15 minutes at room temperature.
- Conjugation reaction: Add a 10 to 20-fold molar excess of the **BDP FL amine** stock solution to the activated protein solution. Incubate for 2 hours at room temperature, protected from light.
- Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography or dialysis against PBS.
- Determine the degree of labeling (DOL): Measure the absorbance of the conjugate at 280 nm and 503 nm. The DOL can be calculated using the molar extinction coefficients of the protein and **BDP FL amine**.

Protocol for Staining Cells for Fluorescence Microscopy

This protocol outlines the steps for staining fixed and permeabilized cells with a **BDP FL amine**-labeled antibody.

Materials:

- Cells grown on coverslips
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- Blocking buffer (e.g., 5% BSA in PBS)
- **BDP FL amine**-labeled primary or secondary antibody
- Mounting medium with an antifade reagent

Procedure:

- Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 for 10 minutes.
- Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
- Antibody Incubation: Dilute the **BDP FL amine**-labeled antibody in the blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Washing: Wash the cells three times with PBS.
- Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
- Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for the FAM/FITC channel.

Protocol for Cell Staining for Flow Cytometry

This protocol provides a general workflow for staining suspension cells with a **BDP FL amine**-labeled antibody for flow cytometry analysis.

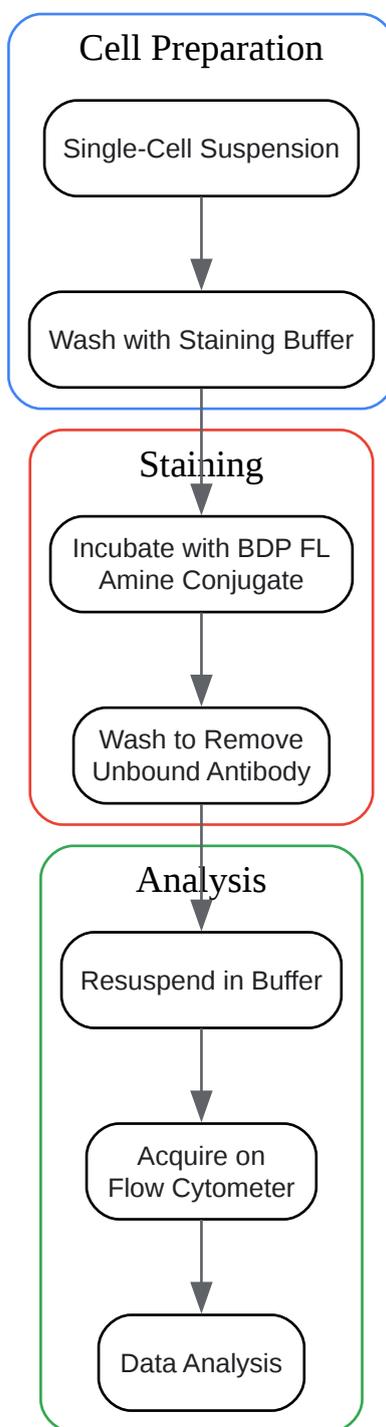
Materials:

- Single-cell suspension
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
- **BDP FL amine**-labeled antibody
- Fixation/Permeabilization buffers (if required for intracellular targets)
- Flow cytometry tubes

Procedure:

- Cell Preparation: Prepare a single-cell suspension and wash the cells with Flow Cytometry Staining Buffer.[8]
- Staining: Resuspend the cells in the staining buffer containing the optimal concentration of the **BDP FL amine**-labeled antibody.
- Incubation: Incubate for 30 minutes at 2-8°C in the dark.[9]
- Washing: Wash the cells twice with staining buffer to remove unbound antibody.[9]
- Resuspension: Resuspend the cells in an appropriate volume of staining buffer for analysis.
- Analysis: Analyze the cells on a flow cytometer using the 488 nm laser for excitation and a standard FITC/GFP emission filter.

Flow Cytometry Workflow



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Caption: A streamlined workflow for staining cells for flow cytometry analysis.

Conclusion

BDP FL amine is a high-performance fluorescent probe with exceptional brightness, photostability, and a reactive amine handle for straightforward conjugation. Its versatility makes it an invaluable tool for a multitude of applications in modern biological research, from high-resolution microscopy to quantitative flow cytometry. By understanding its fundamental properties and employing optimized protocols, researchers can leverage the superior characteristics of **BDP FL amine** to achieve high-quality, reproducible data.

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